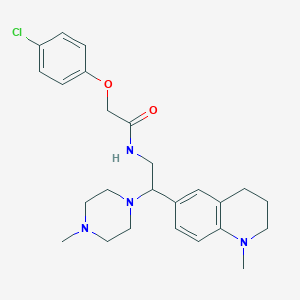

2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN4O2/c1-28-12-14-30(15-13-28)24(20-5-10-23-19(16-20)4-3-11-29(23)2)17-27-25(31)18-32-22-8-6-21(26)7-9-22/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUANROYXWQRPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features a chloro-substituted phenoxy group, a tetrahydroquinoline moiety, and a piperazine derivative, which contribute to its biological profile. The structural complexity suggests multiple sites for interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.89 g/mol |

| Functional Groups | Phenoxy, Tetrahydroquinoline, Piperazine |

| Chloro Group | Present (4-chlorophenoxy) |

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. Specifically, the presence of the 4-chlorophenoxy group is often associated with enhanced antifungal properties. A study demonstrated that derivatives of phenoxy compounds showed effective inhibition against various fungal strains, including Candida albicans and Aspergillus niger .

The proposed mechanism of action for this compound involves the disruption of cell wall synthesis in fungi and bacteria. The phenoxy group likely interacts with specific enzymes involved in cell wall formation, while the piperazine moiety may enhance membrane permeability .

Case Studies

- Inhibition of Fungal Growth : In vitro studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating potent antifungal activity .

- Antibacterial Activity : Another study reported that similar compounds demonstrated effective antibacterial properties against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Table 2: Biological Activity Summary

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 32 | |

| Antibacterial | E. coli | 64 | |

| Antibacterial | Staphylococcus aureus | 32 |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate low cytotoxicity in mammalian cell lines at concentrations up to 100 µg/mL, suggesting a favorable safety margin . However, further studies are needed to evaluate chronic toxicity and long-term effects.

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The acetamide group in the molecule is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis :

This reaction cleaves the acetamide bond, yielding 2-(4-chlorophenoxy)acetic acid and a tetrahydroquinoline-piperazine derivative .

-

Base-Catalyzed Hydrolysis :

Basic conditions (e.g., NaOH) promote saponification of the ester-like acetamide linkage, forming a carboxylate salt .

Stability Notes :

-

The compound’s stability in aqueous solutions is pH-dependent, with degradation accelerated in strongly acidic (pH < 3) or basic (pH > 10) environments .

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy substituent participates in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing chlorine atom. Key reactions include:

Key Findings :

-

Substitution at the para-position of the chlorophenoxy group is favored due to steric and electronic factors .

-

Reaction rates correlate with the nucleophilicity of the attacking agent (e.g., thiols > amines > alkoxides) .

Piperazine Functionalization

The 4-methylpiperazine group undergoes alkylation or acylation at the secondary amine:

-

Alkylation :

-

Acylation :

Oxidation of Tetrahydroquinoline

The 1-methyl-1,2,3,4-tetrahydroquinoline moiety can oxidize to form quinoline derivatives under strong oxidizing agents (e.g., KMnO₄, CrO₃):

This reaction alters the molecule’s aromaticity and electronic properties .

Condensation and Cyclization Reactions

The acetamide group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form heterocycles:

-

Schiff Base Formation :

Yields imine-linked derivatives, which may cyclize under acidic conditions .

Photochemical Reactivity

The chlorophenoxy group exhibits UV-induced reactivity:

-

Photodechlorination :

Generates aryl radicals, leading to dimerization or cross-coupling products .

-

Photooxidation :

Singlet oxygen () attacks the tetrahydroquinoline ring, forming endoperoxides .

Enzymatic and Metabolic Transformations

In vitro studies on analogs suggest potential metabolic pathways:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Tetrahydroquinoline vs. This may enhance binding to hydrophobic pockets in target proteins .

Piperazine Modifications :

- The 4-methylpiperazine in the target compound likely improves solubility compared to the 4-phenylpiperazine in , where the bulky phenyl group increases lipophilicity (logP ~3.5 vs. ~2.8 predicted). However, the phenyl group could enhance affinity for receptors like 5-HT or dopamine receptors due to aromatic interactions .

Sulfonyl vs.

Bioactivity Clustering :

- Studies in demonstrate that compounds with similar substituents cluster into groups with shared bioactivity profiles. For example, methylpiperazine-containing analogs (target and ) may exhibit overlapping activity in neurological assays, while sulfonyl-linked analogs () could diverge due to altered pharmacokinetics .

Research Findings and Implications

Table 2: Hypothetical Bioactivity and Physicochemical Properties

Notes:

- Synthetic Complexity: The target compound’s branched ethylamine and tetrahydroquinoline groups likely require multi-step synthesis, whereas analogs like are simpler to prepare .

- Mode of Action: The methylpiperazine and tetrahydroquinoline groups in the target compound suggest dual activity—e.g., serotonin receptor modulation (via piperazine) and kinase inhibition (via tetrahydroquinoline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.